2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol
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Overview
Description
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol is a complex organic compound with a unique structure that includes a cyclohexene ring, an oxazolidine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxazolidine Ring: This step involves the reaction of an amine with an epoxide or a halohydrin under acidic or basic conditions.
Addition of the Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
m-Camphorene: A similar compound with a cyclohexene ring and a methylpent-3-en-1-yl group.
p-Camphorene: Another similar compound with slight structural differences.
Uniqueness
2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol is unique due to the presence of the oxazolidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
66264-07-1 |
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Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl]ethanol |
InChI |
InChI=1S/C17H29NO2/c1-14(2)4-3-5-15-6-8-16(9-7-15)17-18(10-12-19)11-13-20-17/h4,6,16-17,19H,3,5,7-13H2,1-2H3 |
InChI Key |
SPKXTNNCTNFVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C2N(CCO2)CCO)C |
Origin of Product |
United States |
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